1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique fused ring structure, which includes a pyridine ring fused to a diazepine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a pyridine derivative with a suitable diamine, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyridine and diazepine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the compound.
Scientific Research Applications
1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Methyl-3,4-dihydro-1H-pyrido[3,4-b]indole: Another heterocyclic compound with a similar fused ring structure.
1-Methyl-3,4-dihydro-1H-pyrido[3,4-c]pyridine: Shares structural similarities but differs in the position of the fused rings.
Uniqueness: 1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one is unique due to its specific ring fusion and the presence of both pyridine and diazepine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one is a compound of interest due to its potential therapeutic applications and unique biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities. Its structure includes a pyrido-diazepine framework, which is known for its ability to interact with various biological targets.
Anticancer Properties
Research has indicated that compounds within the pyrido[3,4-e][1,4]diazepine class may exhibit anticancer properties. A study highlighted the role of monopolar spindle 1 (MPS1) kinase as a target for cancer therapy. The introduction of a methyl group in related compounds significantly improved their metabolic stability and potency against MPS1, suggesting a similar potential for this compound .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Pyrido[3,4-e][1,4]diazepines have been explored for their anxiolytic and sedative properties in preclinical studies. The mechanism may involve modulation of GABAergic systems or interactions with serotonin receptors .
The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of specific kinases : Similar compounds have shown efficacy in inhibiting kinases involved in cell cycle regulation.
- Modulation of neurotransmitter systems : Its structural analogs have been associated with alterations in neurotransmitter levels.
Study 1: Anticancer Activity
A recent study evaluated the anticancer activity of a series of pyrido[3,4-e][1,4]diazepine derivatives. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines. Specifically, derivatives with enhanced metabolic stability showed improved efficacy in inhibiting tumor growth in vivo .
Study 2: Neuropharmacological Assessment
In another investigation focusing on neuropharmacological properties, researchers assessed the anxiolytic effects of related pyrido compounds. Behavioral assays demonstrated that these compounds could reduce anxiety-like behaviors in rodent models. The findings suggest potential therapeutic applications for anxiety disorders .
Data Tables
Property | Value |
---|---|
Molecular Formula | C11H12N4O |
Molecular Weight | 216.24 g/mol |
Solubility | Soluble in DMSO |
Bioavailability | High (based on structural analogs) |
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyrido[3,4-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C9H11N3O/c1-12-5-4-11-9(13)7-2-3-10-6-8(7)12/h2-3,6H,4-5H2,1H3,(H,11,13) |
InChI Key |
JNCZNEXKHMBCJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC(=O)C2=C1C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.